molecular formula C17H19N3OS B14973892 2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine

2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B14973892
M. Wt: 313.4 g/mol
InChI Key: OIFJIAZEUNZDLJ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyrazole ring.

    Formation of the pyrazolopyrazine core: This involves the cyclization of the substituted pyrazole with appropriate reagents to form the pyrazolopyrazine core.

    Introduction of the propan-2-ylsulfanyl group: This step involves the substitution reaction where the propan-2-ylsulfanyl group is introduced to the pyrazolopyrazine core.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine
  • 2-(4-Chlorophenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine
  • 2-(4-Methylphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine

Uniqueness

2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of the ethoxyphenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-propan-2-ylsulfanylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H19N3OS/c1-4-21-14-7-5-13(6-8-14)15-11-16-17(22-12(2)3)18-9-10-20(16)19-15/h5-12H,4H2,1-3H3

InChI Key

OIFJIAZEUNZDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SC(C)C

Origin of Product

United States

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